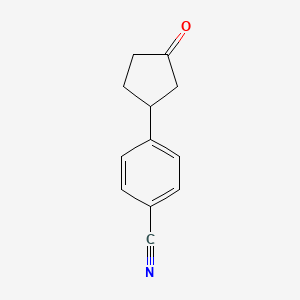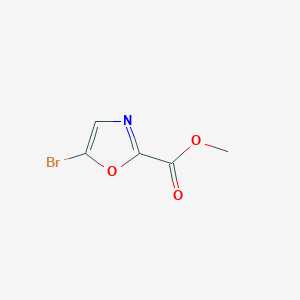![molecular formula C42H46NO2PS B6291472 [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2160535-58-8](/img/structure/B6291472.png)
[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C42H46NO2PS and its molecular weight is 659.9 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is 659.29868788 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Amphiphilic Diphosphines and Their Applications
A study by Buhling et al. (1997) describes the synthesis of novel amphiphilic diphosphines, based on bis[2-(diphenylphosphino)ethyl] ether (POP), and their application in hydroformylation reactions. These compounds, including variants based on 4,6-bis(diphenylphosphino)-10,10-dimethylxanthene (Xantphos), show significant activity and selectivity in hydroformylation, offering high linear/branched ratios in alkenes conversion without isomerization to undesired products. The research highlights the utility of these compounds in catalysis and their potential for rhodium recycling in industrial processes (Buhling et al., 1997).
Asymmetric Catalysis
The asymmetric synthesis and catalytic applications of palladium(II) and platinum(II) complexes using chiral diphosphine ligands, as discussed by Longmire et al. (1998), demonstrate another facet of the chemical's application. The study presents the synthesis of enantiomerically pure chiral diphosphine ligands and their use in asymmetric aldol reactions, highlighting the compound's relevance in the synthesis of chiral intermediates and pharmaceuticals (Longmire et al., 1998).
Fine-Tuning Structural Properties for Catalysis
Research by Balogh et al. (2013) explores the synthesis of diastereomers of a specific phosphine–phosphoramidite and their use in rhodium-catalyzed asymmetric hydrogenations. The study investigates the role of stereogenic elements in achieving high enantioselectivities in the hydrogenation of prochiral olefins, demonstrating the chemical's adaptability and effectiveness in catalytic processes to achieve desired enantiomeric excesses (Balogh et al., 2013).
Synthesis and Application in Asymmetric Allylic Alkylations
Uenishi and Hamada (2001) report on the preparation of enantiomerically pure pyridine–phosphine ligands and their application in palladium-catalyzed asymmetric allylic alkylations. The study showcases the versatility of these ligands in promoting high enantioselectivity in the synthesis of complex organic molecules, underlining the compound's significance in asymmetric synthesis (Uenishi & Hamada, 2001).
Catalyst-Substrate Adducts in Asymmetric Catalytic Hydrogenation
The work by McCulloch et al. (1990) on catalyst-substrate adducts in asymmetric catalytic hydrogenation using rhodium complexes offers insights into the mechanistic aspects of catalysis involving such complex molecules. It highlights how the structure of the ligands and their interaction with substrates influence the outcomes of catalytic reactions, pointing to the detailed understanding required to harness these compounds effectively in asymmetric synthesis (McCulloch et al., 1990).
Eigenschaften
IUPAC Name |
N-[(R)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-URCBTILTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(R)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291475.png)
![N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291477.png)